Cholestanol
Overview
Description
Scientific Research Applications
5alpha-CHOLESTANOL has a wide range of applications in scientific research:
Safety and Hazards
Future Directions
Mechanism of Action
The mechanism of action of 5alpha-CHOLESTANOL involves its role in cholesterol metabolism. It is derived from cholesterol by the action of intestinal microorganisms . In the context of CTX, the deficiency of sterol 27-hydroxylase leads to the accumulation of 5alpha-CHOLESTANOL and other bile acid precursors in plasma and tissues . This accumulation disrupts normal bile acid metabolism and contributes to the symptoms of CTX.
Similar Compounds:
5beta-CHOLESTANOL: This compound is a stereoisomer of 5alpha-CHOLESTANOL, differing in the configuration of the hydrogen atoms at the 5th and 6th positions.
Uniqueness: 5alpha-CHOLESTANOL is unique due to its specific stereochemistry and its role as a biomarker for CTX. Its ability to serve as an internal standard in analytical techniques like GC and HPLC also sets it apart from other sterols .
Biochemical Analysis
Biochemical Properties
Dihydrocholesterol is involved in several biochemical reactions within the body. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a substrate for the enzyme lathosterol oxidase in the cholesterol biosynthesis pathway . The interaction between Dihydrocholesterol and these biomolecules often involves binding at specific sites, leading to changes in the structure and function of these molecules .
Cellular Effects
Dihydrocholesterol has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it plays a crucial role in the regulation of membrane fluidity and the formation of membrane microdomains . These effects can significantly influence the overall function and health of cells.
Molecular Mechanism
Dihydrocholesterol exerts its effects at the molecular level through various mechanisms. It can bind to specific biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For instance, it has been shown to have a condensing effect on the acyl chains of phospholipids, which is believed to play a major role in controlling the fluidity, structure, and functioning of all animal cell membranes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dihydrocholesterol can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . For example, in a study involving Saccharomyces cerevisiae, the production of 7-dehydrocholesterol, a precursor of Dihydrocholesterol, was observed over a 96-hour period .
Dosage Effects in Animal Models
The effects of Dihydrocholesterol can vary with different dosages in animal models. For instance, simultaneous feeding of Dihydrocholesterol and cholesterol to rats significantly reduced the amount of cholesterol absorbed into the thoracic lymph . This suggests that the dosage of Dihydrocholesterol can have a significant impact on its physiological effects.
Metabolic Pathways
Dihydrocholesterol is involved in several metabolic pathways, including the cholesterol biosynthesis pathway . It interacts with various enzymes and cofactors within these pathways, which can influence metabolic flux or metabolite levels .
Transport and Distribution
Dihydrocholesterol is transported and distributed within cells and tissues through non-vesicular routes of transfer, mediated by lipid-transfer proteins (LTPs) . These LTPs have a domain with a hydrophobic cavity that accommodates one sterol molecule, allowing for the transport of Dihydrocholesterol across different cellular compartments .
Subcellular Localization
Dihydrocholesterol is primarily localized in the endoplasmic reticulum (ER) and nuclear envelope . Its subcellular localization can influence its activity or function. For instance, the localization of Dihydrocholesterol in the ER is crucial for its role in the cholesterol biosynthesis pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5alpha-CHOLESTANOL can be synthesized through the hydrogenation of cholesterol. The hydrogenation process involves the addition of hydrogen to the 5,6-double bond of cholesterol, resulting in the formation of 5alpha-CHOLESTANOL . This reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods: In industrial settings, 5alpha-CHOLESTANOL is often produced using gas chromatography-mass spectrometry (GC-MS) methods. These methods involve the isolation, identification, and quantification of 5alpha-CHOLESTANOL from biological matrices . The process includes specimen preparation and chromatographic separation to ensure the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions: 5alpha-CHOLESTANOL undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize 5alpha-CHOLESTANOL, resulting in the formation of cholestanone.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce 5alpha-CHOLESTANOL to its corresponding alcohol.
Substitution: Halogenation reactions can be carried out using reagents like phosphorus tribromide (PBr3) to substitute hydroxyl groups with halogens.
Major Products Formed:
Oxidation: Cholestanone
Reduction: Cholestanol alcohol
Substitution: Halogenated this compound derivatives
Properties
IUPAC Name |
(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H48O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25,28H,6-17H2,1-5H3/t19-,20+,21+,22+,23-,24+,25+,26+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIXCDOBOSTCEI-QCYZZNICSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H48O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40883258 | |
Record name | (+)-Dihydrocholesterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40883258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 5alpha-Cholestanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000908 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
80-97-7 | |
Record name | Cholestanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80-97-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cholestanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080977 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cholestan-3-ol, (3.beta.,5.alpha.)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (+)-Dihydrocholesterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40883258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-α-cholestan-3-β-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.197 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIHYDROCHOLESTEROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M308U816E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 5alpha-Cholestanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000908 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
140.0 - 142.0 °C | |
Record name | 5alpha-Cholestanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000908 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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